molecular formula C23H22N2O3 B10890021 4-methoxy-N'-[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide

4-methoxy-N'-[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B10890021
M. Wt: 374.4 g/mol
InChI Key: IFULCWDWSHPEGG-BUVRLJJBSA-N
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Description

4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy, methylbenzyl, and benzohydrazide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE typically involves the reaction of 4-methoxybenzohydrazide with an aldehyde or ketone containing the 4-methylbenzyl group. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .

Scientific Research Applications

4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The methoxy and benzohydrazide groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-N’~1~-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is unique due to the presence of both methoxy and benzohydrazide groups, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C23H22N2O3/c1-17-6-8-18(9-7-17)16-28-22-5-3-4-19(14-22)15-24-25-23(26)20-10-12-21(27-2)13-11-20/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+

InChI Key

IFULCWDWSHPEGG-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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